

The Chemical Landscape of CGP 37849: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	CGP 37849	
Cat. No.:	B1180233	Get Quote

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This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental evaluation of **CGP 37849**, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.

Chemical Structure and Properties

CGP 37849, known by its IUPAC name (E,2R)-2-amino-4-methyl-5-phosphonopent-3-enoic acid, is a synthetic compound that has been instrumental in the study of NMDA receptor function. Its chemical and physical properties are summarized in the table below.



Property	Value
IUPAC Name	(E,2R)-2-amino-4-methyl-5-phosphonopent-3- enoic acid
Molecular Formula	C6H12NO5P
Molar Mass	209.138 g·mol−1
CAS Number	137424-81-8
SMILES	C/C(=CINVALID-LINKO)N)/CP(=O)(O)O
InChI	InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2- 5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9) (H2,10,11,12)/b4-2+/t5-/m1/s1

Quantitative Biological Data

CGP 37849 is a highly potent antagonist of the NMDA receptor. Its efficacy has been quantified in various in vitro and in vivo models.

In Vitro Binding Affinity

The binding affinity of **CGP 37849** to the NMDA receptor has been determined through radioligand binding assays.

Radioligand	Preparation	Ki (nM)
[3H]-L-glutamate	Postsynaptic density fractions from rat brain	220
[3H]-CPP	Rat brain membranes	35

In Vivo Anticonvulsant Activity

The anticonvulsant properties of **CGP 37849** have been demonstrated in rodent models of epilepsy, particularly the maximal electroshock (MES) seizure model.



Animal Model	Route of Administration	ED50 (mg/kg)
Mouse	Oral	21

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **CGP 37849**.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of a compound like **CGP 37849** to the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of **CGP 37849** for the NMDA receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

- Rat brain tissue
- Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Radioligand (e.g., [3H]-L-glutamate or [3H]-CPP)
- CGP 37849
- Incubation buffer
- Scintillation fluid
- Glass fiber filters
- Scintillation counter

Procedure:



- Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer.
 Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The pellet is washed and resuspended in the appropriate buffer.
- Binding Assay: In a series of tubes, combine the prepared membranes, a fixed concentration
 of the radioligand, and varying concentrations of CGP 37849.
- Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of CGP 37849 that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Hippocampal Slice Electrophysiology

This protocol describes the methodology for assessing the effect of **CGP 37849** on synaptic transmission in brain slices.

Objective: To evaluate the antagonist effect of **CGP 37849** on NMDA receptor-mediated synaptic responses in the hippocampus.

Materials:

- Rat or mouse
- Artificial cerebrospinal fluid (aCSF)
- Dissection tools



- Vibrating microtome
- Recording chamber
- Microelectrodes
- Amplifier and data acquisition system
- CGP 37849
- NMDA

Procedure:

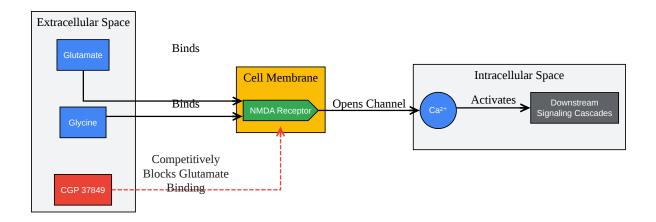
- Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold aCSF. Rapidly dissect the brain and prepare acute hippocampal slices (300-400 μm thick) using a vibrating microtome in ice-cold, oxygenated aCSF.
- Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.
- Recording: Transfer a slice to the recording chamber, which is continuously perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Experimentation: After establishing a stable baseline of synaptic responses, apply NMDA to
 the bath to induce a potentiation of the fEPSP. Once the NMDA-induced response is stable,
 perfuse the slice with aCSF containing CGP 37849 and observe the effect on the NMDAmediated component of the fEPSP.
- Data Analysis: The amplitude and slope of the fEPSPs are measured and analyzed to quantify the effect of CGP 37849 on NMDA receptor-mediated synaptic transmission.

Visualizations

The following diagrams illustrate the mechanism of action of **CGP 37849** and a typical experimental workflow for its characterization.



Signaling Pathway of NMDA Receptor and Inhibition by CGP 37849

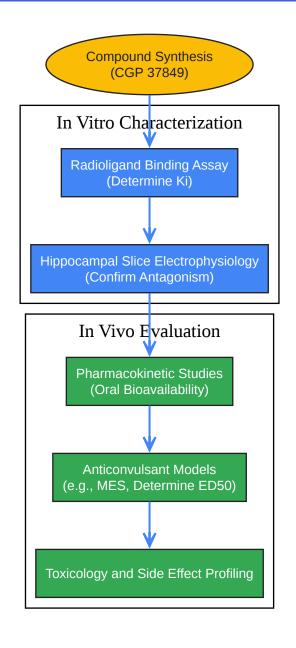


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Caption: NMDA receptor activation and competitive antagonism by CGP 37849.

Experimental Workflow for Characterizing a Novel NMDA Receptor Antagonist





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Caption: A typical workflow for the preclinical evaluation of an NMDA antagonist.

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